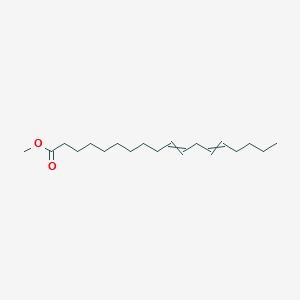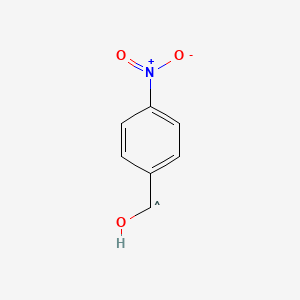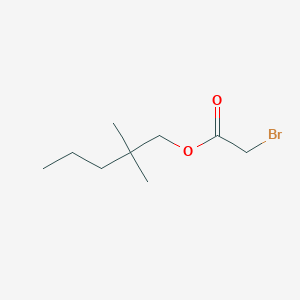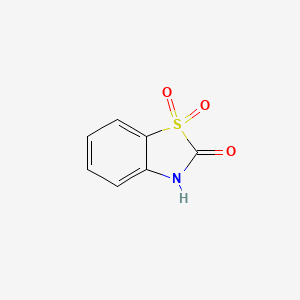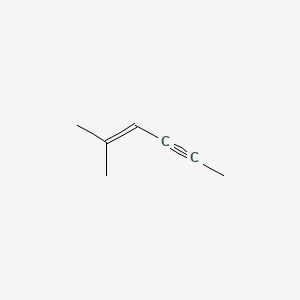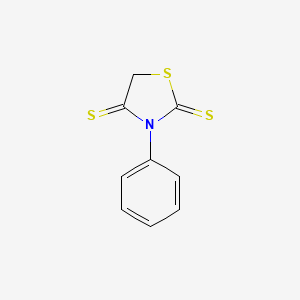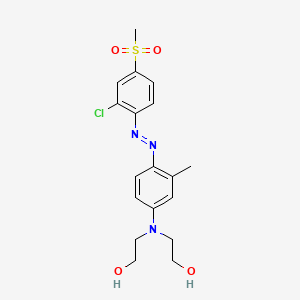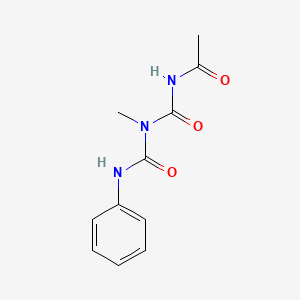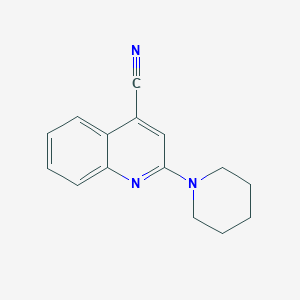
4-Quinolinecarbonitrile,2-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinecarbonitrile,2-(1-piperidinyl)- is a chemical compound with the molecular formula C15H15N3. It is known for its unique structure, which includes a quinoline ring substituted with a carbonitrile group and a piperidinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- typically involves the reaction of quinoline derivatives with piperidine and cyanide sources. One common method includes the following steps:
Starting Materials: Quinoline, piperidine, and a cyanide source (e.g., sodium cyanide or potassium cyanide).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
4-Quinolinecarbonitrile,2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Quinolinecarbonitrile,2-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
4-Quinolinecarbonitrile,2-(1-piperidinyl)- can be compared with other similar compounds, such as:
4-Quinolinecarbonitrile,2-(1-morpholinyl)-: Similar structure but with a morpholine group instead of a piperidine group.
4-Quinolinecarbonitrile,2-(1-pyrrolidinyl)-: Similar structure but with a pyrrolidine group instead of a piperidine group.
4-Quinolinecarbonitrile,2-(1-azepanyl)-: Similar structure but with an azepane group instead of a piperidine group.
The uniqueness of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
2-piperidin-1-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C15H15N3/c16-11-12-10-15(18-8-4-1-5-9-18)17-14-7-3-2-6-13(12)14/h2-3,6-7,10H,1,4-5,8-9H2 |
InChIキー |
PMXZFISGNWVTRJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


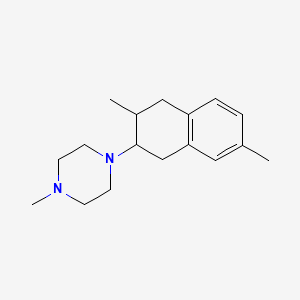
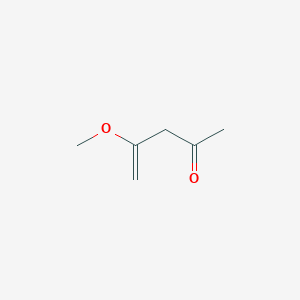
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
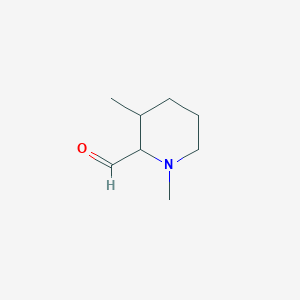
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
